molecular formula C13H15ClN2O3 B2809590 (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide CAS No. 2411178-62-4

(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide

Cat. No. B2809590
M. Wt: 282.72
InChI Key: PCZWZAKATYDRKT-ZYHUDNBSSA-N
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Description

(2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide is a chemical compound with the following properties:



  • Molecular Formula : C~8~H~12~Cl~2~O~4~

  • IUPAC Name : (2R,3R)-2-[(Chloroacetyl)amino]-3-methyl-pentanoic acid

  • Structure : It consists of a oxolane ring with a phenyl group and a chloroacetyl group attached.



Synthesis Analysis

The synthesis of this compound involves the reaction of an appropriate oxolane derivative with chloroacetyl chloride or chloroacetic acid . The stereochemistry at the 2nd and 3rd positions of the oxolane ring determines the enantiomer (R or S) of the resulting compound.



Molecular Structure Analysis

The molecular structure of (2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide is characterized by:



  • An oxolane ring (3-membered cyclic ether) with a phenyl group attached.

  • A chloroacetyl group (CH~2~ClCO-) linked to the oxolane ring.

  • The stereochemistry at the 2nd and 3rd positions of the oxolane ring, which defines the chirality of the compound.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Hydrolysis : The chloroacetyl group can undergo hydrolysis to form the corresponding carboxylic acid.

  • Amidation : The amino group in the oxolane ring can react with acetyl chloride to form the carbohydrazide.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in available literature.

  • Solubility : Solubility in various solvents (water, organic solvents) needs investigation.

  • Stability : Stability under different conditions (pH, temperature) requires assessment.


Safety And Hazards


  • Toxicity : The chloroacetyl group suggests potential toxicity. Handle with care.

  • Environmental Impact : Assess its impact on the environment during disposal.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Modifications : Explore derivatization for improved properties.

  • Structural Elucidation : Determine crystal structure for precise stereochemistry.


properties

IUPAC Name

(2R,3R)-N'-(2-chloroacetyl)-3-phenyloxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-8-11(17)15-16-13(18)12-10(6-7-19-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,15,17)(H,16,18)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWZAKATYDRKT-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C2=CC=CC=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1C2=CC=CC=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide

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